molecular formula C17H18O4 B8161581 4-(Benzyloxy)-2-isopropoxybenzoic acid

4-(Benzyloxy)-2-isopropoxybenzoic acid

Cat. No.: B8161581
M. Wt: 286.32 g/mol
InChI Key: AUFRAKNYJZDPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-isopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group at the 4-position and an isopropoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-isopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Isopropoxy Group Introduction: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxy and isopropoxy groups to their respective alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(Benzyloxy)-2-isopropoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and isopropoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzoic acid: Lacks the isopropoxy group, which may affect its reactivity and binding properties.

    2-Isopropoxybenzoic acid: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    4-(Benzyloxy)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.

Uniqueness

4-(Benzyloxy)-2-isopropoxybenzoic acid is unique due to the presence of both benzyloxy and isopropoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

4-phenylmethoxy-2-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12(2)21-16-10-14(8-9-15(16)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFRAKNYJZDPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.